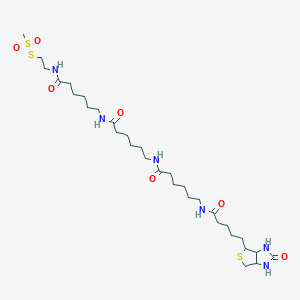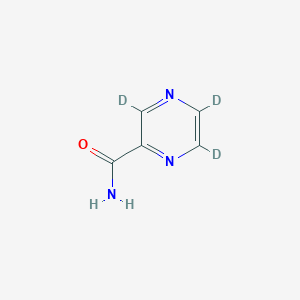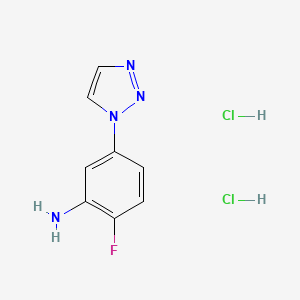![molecular formula C7H12F3NO B12314760 [2-(Trifluoromethyl)piperidin-3-yl]methanol](/img/structure/B12314760.png)
[2-(Trifluoromethyl)piperidin-3-yl]methanol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
[2-(Trifluoromethyl)piperidin-3-yl]methanol is a chemical compound with the molecular formula C7H12F3NO and a molecular weight of 183.17 g/mol . This compound features a piperidine ring substituted with a trifluoromethyl group and a hydroxymethyl group. Piperidine derivatives are significant in medicinal chemistry due to their presence in various pharmacologically active compounds .
Preparation Methods
Synthetic Routes and Reaction Conditions: One common method includes the hydrogenation of pyridine derivatives using cobalt, ruthenium, or nickel-based nanocatalysts . Another approach involves the ring-opening reaction of oxabenzonorbornadiene in the presence of an iridium catalyst .
Industrial Production Methods: Industrial production methods for [2-(Trifluoromethyl)piperidin-3-yl]methanol are not extensively documented. the general principles of large-scale organic synthesis, such as optimizing reaction conditions for yield and purity, would apply. This includes the use of continuous flow reactors and advanced purification techniques .
Types of Reactions:
Oxidation: The hydroxymethyl group can undergo oxidation to form the corresponding aldehyde or carboxylic acid.
Reduction: The compound can be reduced to remove the hydroxyl group, forming [2-(Trifluoromethyl)piperidine].
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Conditions for nucleophilic substitution often involve strong bases or nucleophiles under anhydrous conditions.
Major Products:
Oxidation: Formation of [2-(Trifluoromethyl)piperidin-3-yl]aldehyde or [2-(Trifluoromethyl)piperidin-3-yl]carboxylic acid.
Reduction: Formation of [2-(Trifluoromethyl)piperidine].
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
[2-(Trifluoromethyl)piperidin-3-yl]methanol has diverse applications in scientific research:
Mechanism of Action
The mechanism of action of [2-(Trifluoromethyl)piperidin-3-yl]methanol is not fully elucidated. piperidine derivatives generally exert their effects by interacting with specific molecular targets, such as enzymes or receptors. The trifluoromethyl group can enhance the compound’s lipophilicity, potentially improving its ability to cross biological membranes and interact with intracellular targets .
Comparison with Similar Compounds
[2-(Trifluoromethyl)piperidine]: Lacks the hydroxymethyl group, making it less polar.
[3-(Trifluoromethyl)piperidine]: The trifluoromethyl group is positioned differently, potentially altering its reactivity and biological activity.
[2-(Trifluoromethyl)pyrrolidine]: A smaller ring structure, which can affect its chemical properties and applications.
Uniqueness: [2-(Trifluoromethyl)piperidin-3-yl]methanol is unique due to the presence of both the trifluoromethyl and hydroxymethyl groups, which can significantly influence its chemical reactivity and biological activity. The combination of these functional groups makes it a versatile intermediate in organic synthesis and a valuable compound in medicinal chemistry .
Properties
Molecular Formula |
C7H12F3NO |
|---|---|
Molecular Weight |
183.17 g/mol |
IUPAC Name |
[2-(trifluoromethyl)piperidin-3-yl]methanol |
InChI |
InChI=1S/C7H12F3NO/c8-7(9,10)6-5(4-12)2-1-3-11-6/h5-6,11-12H,1-4H2 |
InChI Key |
DNWDMUDDYZFFKI-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(C(NC1)C(F)(F)F)CO |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


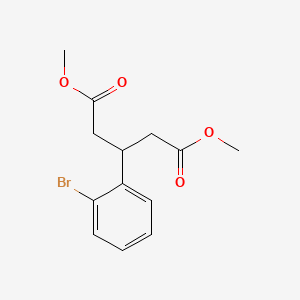
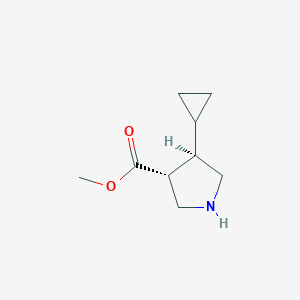
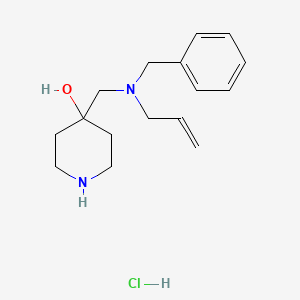
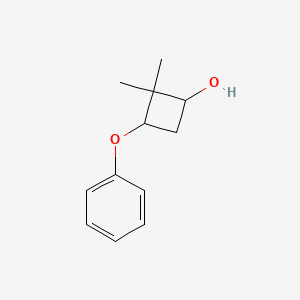
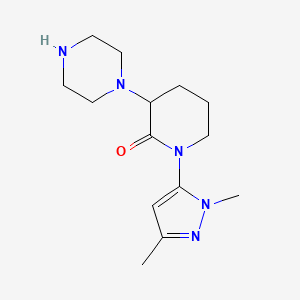
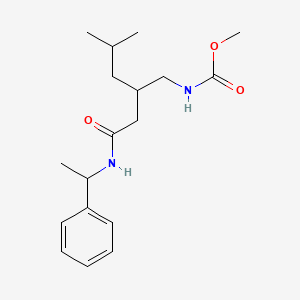
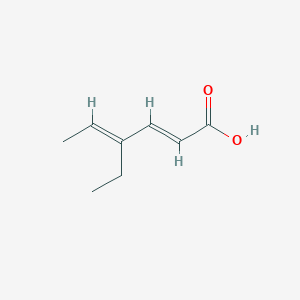
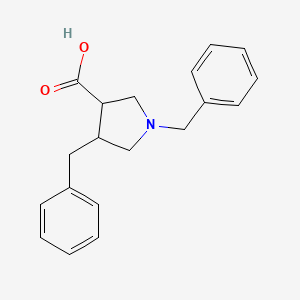
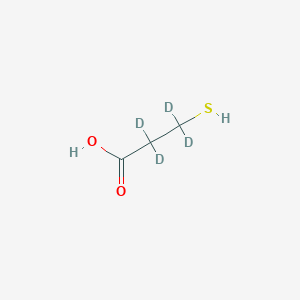
![(3aS,7aR)-5-methyl-octahydro-1H-pyrrolo[3,4-c]pyridine](/img/structure/B12314730.png)
![2-{[1-(4-Fluorobenzenesulfonyl)piperidin-3-YL]formamido}propanoic acid](/img/structure/B12314735.png)
